Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate
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Overview
Description
Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C12H16FNO3 It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, a fluorine atom, and a methoxy group attached to the benzene ring
Preparation Methods
The synthesis of Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable benzoic acid derivative, followed by reduction to introduce the amino group. The fluorine and methoxy groups are then introduced through electrophilic aromatic substitution reactions. Finally, the tert-butyl ester is formed through esterification using tert-butyl alcohol and an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Esterification and Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, and vice versa.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine and methoxy groups can enhance binding affinity through hydrophobic interactions. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioactivity.
Comparison with Similar Compounds
Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate can be compared with other similar compounds, such as:
Tert-butyl 2-amino-4-fluoro-5-methoxybenzoate: Differing in the position of the fluorine and methoxy groups.
Tert-butyl 5-amino-2-fluoro-4-methoxybenzoate: Differing in the position of the amino group.
Tert-butyl 2-amino-5-chloro-4-methoxybenzoate: Differing in the halogen atom (chlorine instead of fluorine).
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
tert-butyl 2-amino-5-fluoro-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)7-5-8(13)10(16-4)6-9(7)14/h5-6H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIFGUYRTXWIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1N)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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